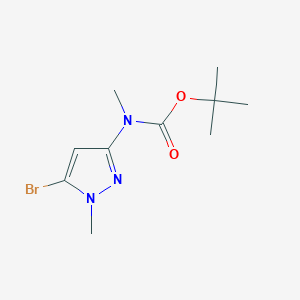
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C12H17BrN4O2. It is a pharmaceutical intermediate compound that can be used in the synthesis of anticancer prescription drugs such as Lorlatinib . This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom, a methyl group, and a tert-butyl carbamate group.
Métodos De Preparación
The synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves several steps. One common method includes the reaction of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl chloroformate and N-methylamine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Lorlatinib, the compound contributes to the formation of the drug’s core structure, which inhibits the activity of anaplastic lymphoma kinase (ALK) and other kinases involved in cancer cell proliferation . The molecular targets and pathways involved include the inhibition of ALK signaling, leading to reduced tumor growth and metastasis.
Comparación Con Compuestos Similares
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate can be compared with other similar compounds such as:
tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: This compound has a cyano group instead of a bromine atom, which can lead to different reactivity and applications.
This compound: This compound is similar but may have different substituents on the pyrazole ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate in the synthesis of certain pharmaceutical agents .
Propiedades
Fórmula molecular |
C10H16BrN3O2 |
|---|---|
Peso molecular |
290.16 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-1-methylpyrazol-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)13(4)8-6-7(11)14(5)12-8/h6H,1-5H3 |
Clave InChI |
CCWGGXLDQDDWFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
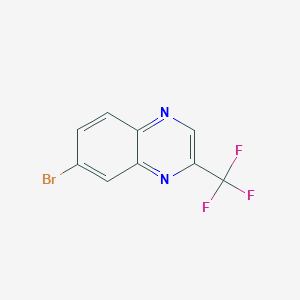
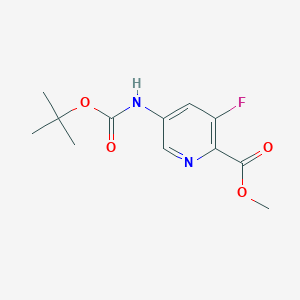
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)
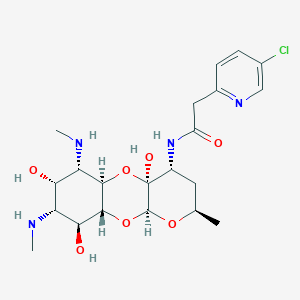
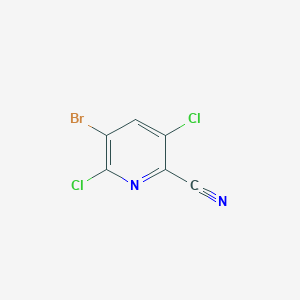
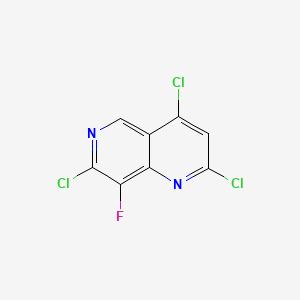
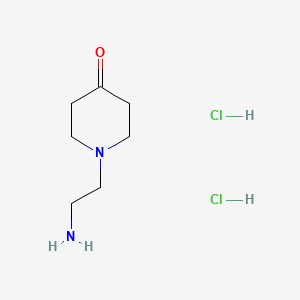

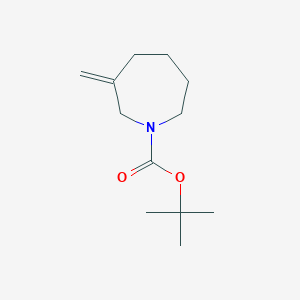
![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
